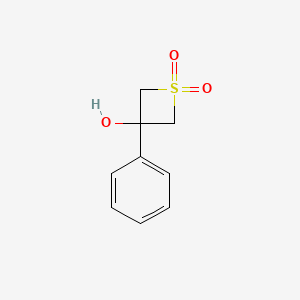

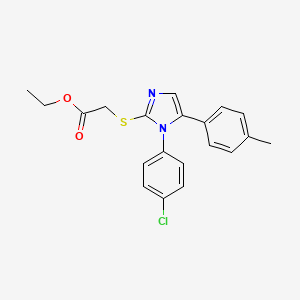

![molecular formula C16H10N4OS2 B2899299 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide CAS No. 1211191-88-6](/img/structure/B2899299.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide” is a compound that has been studied for its potential biological activities . It has been found to exhibit potent cytotoxicity against certain human cancer cell lines . Additionally, compounds with a similar structure have shown significant analgesic and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In another study, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with certain precursors afforded the respective organo-carboxamide ruthenium(II) complexes .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various techniques such as NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru(II) atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been monitored using techniques like thin layer chromatography (TLC) .Mechanism of Action

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

It is known that the compound has been designed to exhibit anti-tubercular activity , suggesting that it likely interacts with biochemical pathways relevant to the growth and survival of Mycobacterium tuberculosis.

Pharmacokinetics

It is mentioned that the compound exhibits significant activity against mycobacterium tuberculosis h37ra , indicating that it is likely to have sufficient bioavailability to exert its anti-tubercular effects.

Result of Action

The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth of this bacterium at relatively low concentrations.

Action Environment

Given that the compound is being developed as an anti-tubercular agent , it is likely that its action and efficacy would be influenced by factors such as the presence of other drugs, the immune status of the host, and the genetic characteristics of the Mycobacterium tuberculosis strain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide is its high selectivity and sensitivity towards metal ions. This makes it a promising candidate for the detection of metal ions in complex biological and environmental samples. However, one of the limitations of this compound is its low water solubility, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide. One potential direction is the modification of the compound to improve its water solubility and enhance its performance in aqueous solutions. Another direction is the exploration of its potential applications in other fields such as medicinal chemistry and material science. Additionally, the development of novel sensing platforms based on this compound can lead to the development of more sensitive and selective detection methods for metal ions.

Synthesis Methods

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromo-3-nitropyrazine, followed by reduction and cyclization steps. The final product can be obtained through purification and crystallization processes.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide has been extensively studied for its potential applications in the field of fluorescence sensing. It has been shown to exhibit high selectivity and sensitivity towards metal ions such as copper, iron, and zinc. This makes it a promising candidate for the detection of metal ions in biological and environmental samples.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-14(12-9-17-6-7-18-12)20-15-10(5-8-22-15)16-19-11-3-1-2-4-13(11)23-16/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDHMAQBCSHYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

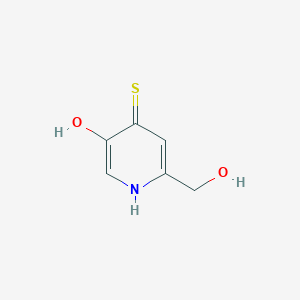

![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)

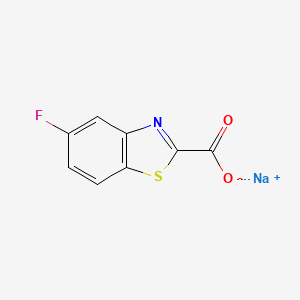

![Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2899225.png)

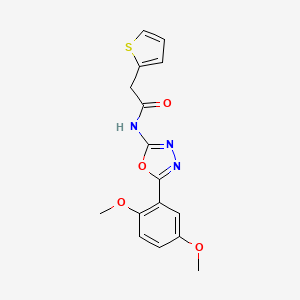

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)

![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)

![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)